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Compound Name:
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Cat. No.: B13382707

Get Quote

Executive Summary
Target Molecule: N'-hydroxy-4-propoxybenzenecarboximidamide CAS Registry Number:

145259-49-0 Molecular Formula: Cngcontent-ng-c747876706="" _nghost-ng-c4038370108=""

class="inline ng-star-inserted">

H
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O

Molecular Weight: 194.23 g/mol Synonyms: 4-Propoxybenzamidoxime, p-
Propoxybenzamidoxime[1]

This technical guide provides a comprehensive framework for the structural elucidation of N'-
hydroxy-4-propoxybenzenecarboximidamide.[1] Designed for medicinal chemists and

analytical scientists, this document details the specific spectroscopic signatures (NMR, MS, IR)

required to unequivocally validate this compound.[1] The guide emphasizes the differentiation
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of the amidoxime functionality from potential nitrile precursors and amide hydrolysis

byproducts.[1]

Synthesis Context & Impurity Profile
Understanding the synthetic origin is critical for anticipating impurities during structural

characterization.[1] This molecule is typically synthesized via the nucleophilic addition of

hydroxylamine to 4-propoxybenzonitrile.[1]

Synthetic Pathway
The reaction proceeds through the attack of hydroxylamine on the nitrile carbon, forming the

amidoxime.[1]

4-Propoxybenzonitrile
(C10H11NO) N'-hydroxy-4-propoxy-

benzenecarboximidamide
(C10H14N2O2)

Reflux, EtOH/H2O

Hydroxylamine
(NH2OH·HCl + Base)

4-Propoxybenzamide
(Hydrolysis Byproduct)

Over-hydrolysis
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Figure 1: Synthetic pathway and potential hydrolysis impurity.[1]

Mass Spectrometry (HRMS) Analysis
High-Resolution Mass Spectrometry (HRMS) provides the first line of evidence for the

molecular formula.[1]

Ionization & Fragmentation[2]
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).[1]

Theoretical [M+H]

:

195.1134.
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Key Fragmentation Pathways (MS/MS):

Loss of Oxygen:

(Characteristic of N-oxides/amidoximes).[1]

Loss of Ammonia/Hydroxylamine: Cleavage of the amidoxime headgroup.[1]

Propyl Chain Cleavage: Loss of

fragment (

).[1]

Ion Species Theoretical Interpretation

195.1134 Protonated Molecular Ion

217.0953 Sodium Adduct

389.2189
Protonated Dimer (Common in

amidoximes)

Infrared Spectroscopy (FT-IR)
IR confirms the conversion of the nitrile group (

,

cm

) to the amidoxime functionality.[1]

Absence of Nitrile: The sharp peak at 2220 cm

must be absent.[1]

N-H / O-H Region (3500–3100 cm

):
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Broad absorption band due to O-H stretching (

cm

).

Sharp spikes for N-H asymmetric/symmetric stretching (

cm

).

C=N Stretch (1680–1640 cm

): Characteristic of the imine bond in the amidoxime.[1]

Ether Linkage (1260–1240 cm

): Strong Ar-O-C asymmetric stretch.[1]

Nuclear Magnetic Resonance (NMR) Elucidation
NMR is the definitive tool for establishing connectivity and stereochemistry.[1]

H NMR (Proton) Assignment
Solvent: DMSO-d

(Preferred for observing exchangeable OH/NH

protons).[1]
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Position (ppm) Multiplicity Integral
Assignment
Logic

NH 5.70 - 5.90 Broad Singlet 2H

Amidoxime

amino protons (D

O

exchangeable).

[1]

OH 9.40 - 9.60 Broad Singlet 1H

Amidoxime

hydroxyl proton

(D

O

exchangeable).

[1]

Ar-H (2,6) 7.55 - 7.65
Doublet (

Hz)
2H

Ortho to

amidoxime

(deshielded by

C=N).[1]

Ar-H (3,5) 6.90 - 7.00
Doublet (

Hz)
2H

Ortho to propoxy

(shielded by

electron-donating

O).[1]

O-CH 3.95 - 4.00
Triplet (

Hz)
2H

Methylene

directly attached

to Oxygen.[1]

CH 1.70 - 1.80 Sextet/Multiplet 2H

Central

methylene of

propyl chain.[1]

CH 0.95 - 1.05
Triplet (

Hz)
3H

Terminal methyl

group.[1]

C NMR Assignment

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2962101/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2962101/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2962101/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2962101/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2962101/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2962101/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2962101/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13382707?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


C=N (Amidoxime):

ppm.[1][2]

Ar-C-O (Ipso):

ppm (Deshielded by oxygen).[1]

Ar-C-C=N (Ipso):

ppm.[1]

Aromatic CH:

ppm (C2,[1]6) and

ppm (C3,5).[1]

Propyl Chain:

ppm (O-CH

),

ppm (CH

),

ppm (CH

).[1]

2D NMR Workflow
To rigorously prove the structure, the following correlations must be observed:
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Connectivity Logic
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Benzene Ring
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Click to download full resolution via product page

Figure 2: 2D NMR correlation strategy.[1] COSY confirms the propyl chain and aromatic spin

systems.[1] HMBC links the propyl chain to the ring and the ring to the amidoxime carbon.[1]

Stereochemistry (Z vs E Isomerism)
Amidoximes can exist in Z (syn) or E (anti) configurations across the C=N bond.[1]

Solid State: Typically exists as the Z-isomer, stabilized by an intramolecular hydrogen bond

between the amidoxime Oxygen and the amine Nitrogen.[1]

Solution: While the Z-isomer often predominates, equilibration can occur.[1] In DMSO-d

, a single set of peaks usually indicates rapid exchange or a strong preference for the Z-
form.[1]
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Experimental Protocol for Validation
To validate a sample of N'-hydroxy-4-propoxybenzenecarboximidamide, follow this

standard operating procedure (SOP):

Sample Prep: Dissolve ~10 mg of sample in 0.6 mL DMSO-d

.

Acquisition:

Run

H NMR (16 scans).[1] Check for purity >95%.

Run

C NMR (1024 scans). Confirm carbon count (10 carbons).

D

O Shake: Add 1 drop of D

O to the NMR tube and re-run

H NMR.

Result: The peaks at 5.7-5.9 ppm (NH

) and 9.4-9.6 ppm (OH) must disappear. This confirms they are exchangeable protons and
not part of the carbon skeleton.

Melting Point: If solid, measure melting point.[1] Expected range: 120–125 °C (Typical for

para-alkoxy benzamidoximes).[1]

References
PubChem.N'-hydroxy-4-propoxybenzenecarboximidamide (Compound).[1] National

Library of Medicine.[1] [Link][1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b13382707/docs?utm_src=pdf-body#structure-elucidation-of-n-hydroxy-4-propoxybenzenecarboximidamide-a-technical-guide
https://pmc.ncbi.nlm.nih.gov/articles/PMC2962101/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2962101/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2962101/
https://www.benchchem.com/product/b13382707/docs?utm_src=pdf-body#structure-elucidation-of-n-hydroxy-4-propoxybenzenecarboximidamide-a-technical-guide
https://pmc.ncbi.nlm.nih.gov/articles/PMC2962101/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2962101/
https://pubchem.ncbi.nlm.nih.gov/compound/145259-49-0
https://pmc.ncbi.nlm.nih.gov/articles/PMC2962101/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13382707?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molaid Chemicals.N'-Hydroxy-4-propoxybenzenecarboximidamide - CAS 145259-49-0

Properties.[1][3] [Link][1][4]

ResearchGate.Crystal structure of Benzamidoxime (General Structural Analog Reference).

[Link]

Royal Society of Chemistry.Benzamidoximes: configuration, conformation, and reactivity.[1]

[5] J. Chem. Soc., Perkin Trans.[5] 2. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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